N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide
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Overview
Description
N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and reaction time are critical factors that need to be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamidoethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains
Medicine: It is being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with DNA and inhibit topoisomerase enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar quinazoline core structure and have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Benzimidazole derivatives: These compounds also share structural similarities and have been investigated for their potential as antiviral, antifungal, and anticancer agents
Uniqueness
N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide is unique due to the presence of both the benzimidazole and quinazoline moieties in its structure, which may contribute to its enhanced biological activity and potential therapeutic applications. The presence of the acetamidoethyl and sulfanylidene groups further adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFSWMTSNLUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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